molecular formula C19H24N2O2SSi B13410197 N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide

N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide

Cat. No.: B13410197
M. Wt: 372.6 g/mol
InChI Key: TVGWKNPPKSMNLI-UHFFFAOYSA-N
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Description

The compound N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide features a cyclobutylidene core modified with a dimethyl(phenyl)silyl group and linked to a 4-methylbenzenesulfonamide moiety via an amino bridge. This structure combines a strained cyclobutane ring, a silicon-based substituent, and a sulfonamide group, which collectively influence its electronic, steric, and bioactive properties. The dimethyl(phenyl)silyl group may enhance lipophilicity and modulate reactivity, while the sulfonamide moiety is a common pharmacophore in medicinal chemistry .

Properties

Molecular Formula

C19H24N2O2SSi

Molecular Weight

372.6 g/mol

IUPAC Name

N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H24N2O2SSi/c1-15-9-11-17(12-10-15)24(22,23)21-20-16-13-19(14-16)25(2,3)18-7-5-4-6-8-18/h4-12,19,21H,13-14H2,1-3H3

InChI Key

TVGWKNPPKSMNLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(C2)[Si](C)(C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclobutylidene intermediate. This intermediate can be synthesized through a cyclization reaction of a suitable precursor. The dimethyl(phenyl)silyl group is introduced via a silylation reaction, often using reagents like chlorodimethylphenylsilane in the presence of a base. The final step involves the formation of the sulfonamide group through a reaction with 4-methylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and silylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The cyclobutylidene moiety can be reduced to form cyclobutane derivatives.

    Substitution: The silyl group can be substituted with other functional groups using reagents like fluoride ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Fluoride sources like tetrabutylammonium fluoride are often employed for silyl group substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Cyclobutane derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide involves interactions with various molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The silyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes. The cyclobutylidene moiety can provide rigidity to the molecule, influencing its binding affinity to targets.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Silylated Analogs

The dimethyl(phenyl)silyl group is a distinctive feature shared with compounds like methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate (). Silicon substituents are known to stabilize transition states in cycloaddition reactions and alter electronic properties. For example, silyl groups in allenylsilanes enhance regioselectivity in catalytic reactions, suggesting that the target compound’s silyl group could similarly influence its reactivity or binding interactions in biological systems .

Sulfonamide Derivatives with Heterocyclic Cores

a) N-(3-Substituted Phenyl-2H-Chromen-2-ylidene)-4-methylbenzenesulfonamides (4g–4o)

These derivatives () feature a chromenylidene scaffold instead of cyclobutylidene. Key comparisons include:

  • Substituent Effects : Electron-donating groups (e.g., methoxy in 4j , 4k ) increase solubility, while electron-withdrawing groups (e.g., chloro in 4n , bromo in 4o ) enhance electrophilicity.
  • Physicochemical Properties : Melting points range from 145–220°C, influenced by substituent bulk and polarity. For instance, 4i (t-butyl substituent) has a higher melting point (218–220°C) due to increased crystallinity .
b) ADAM17 Inhibitors: Quinoxalinyl Sulfonamides

The lead compound N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methylbenzenesulfonamide () demonstrates how core heterocycles (quinoxaline vs. cyclobutylidene) affect target binding. Molecular docking studies reveal interactions with ADAM17 residues (His 405, Leu 348), suggesting that the cyclobutylidene group in the target compound might alter binding kinetics or specificity .

Antimicrobial Sulfonamides

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () highlights the role of sulfonamide moieties in antimicrobial activity. The oxazole ring in this compound may improve membrane penetration, whereas the target compound’s silyl group could similarly enhance bioavailability .

Amino-Modified Sulfonamides

3-Amino-4-(cyclohexylamino)-N-methylbenzenesulfonamide () incorporates a cyclohexylamino group, which improves metabolic stability compared to smaller alkyl groups. The target compound’s cyclobutylidene-silyl system may offer analogous stability advantages .

Data Table: Key Properties of Selected Analogs

Compound Name Core Structure Key Substituents Melting Point (°C) Biological Activity Reference
Target Compound Cyclobutylidene Dimethyl(phenyl)silyl N/A Not reported
4j (Chromenylidene) Chromenylidene 4-Methoxyphenyl 165–167 Not reported
4o (Chromenylidene) Chromenylidene 3-Bromophenyl 210–212 Not reported
ADAM17 Lead Compound Quinoxaline Furan-2-ylmethyl N/A Enzyme inhibition
Antimicrobial Compound () Benzenesulfonamide 5-Methyl-1,2-oxazol-3-yl N/A Antimicrobial

Research Findings and Implications

  • Further docking studies are warranted.
  • Synthetic Challenges : The steric bulk of the silyl group may complicate synthesis, analogous to difficulties in purifying chromenylidene derivatives ().

Biological Activity

Chemical Structure and Properties

N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide is characterized by several functional groups that may contribute to its biological activity:

  • Sulfonamide Group : Known for antibacterial properties.
  • Dimethylphenylsilyl Group : May enhance lipophilicity and cellular permeability.
  • Cyclobutylidene Moiety : Potentially contributes to unique conformational characteristics.

The molecular formula is C₁₃H₁₈N₂O₂S, with a molecular weight of approximately 270.36 g/mol. The presence of a sulfonamide group suggests possible interactions with biological systems, particularly in inhibiting enzymes or acting as a ligand.

Antimicrobial Activity

Sulfonamides are well-documented for their antimicrobial properties. A study investigating various sulfonamide derivatives indicated that modifications to the sulfonamide structure can significantly influence their antibacterial efficacy. For example, compounds with enhanced lipophilicity demonstrated increased activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Target Bacteria
Sulfanilamide32 µg/mLS. aureus
N-[[3-(dimethylphenyl)silyl]...TBDTBD
Trimethoprim0.5 µg/mLE. coli

Enzyme Inhibition

Research indicates that sulfonamides can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis. The structural modifications in this compound could potentially enhance its binding affinity to DHPS, leading to increased antibacterial potency.

Cytotoxicity and Anticancer Potential

Preliminary studies on structurally similar compounds have shown promise in anticancer applications. For instance, certain sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The incorporation of a silyl group may influence the compound's interaction with cellular membranes or proteins involved in cancer progression.

Case Study: Anticancer Activity of Related Compounds

A recent investigation into silylated sulfonamides revealed significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The study reported IC₅₀ values ranging from 10 to 30 µM for various derivatives, suggesting that structural modifications can lead to enhanced therapeutic profiles .

Pharmacokinetics and Bioavailability

The bioavailability of this compound may be influenced by its lipophilicity due to the dimethylphenylsilyl group. Enhanced lipophilicity typically correlates with improved membrane permeability and absorption rates. Research into similar silylated compounds has shown that they often exhibit favorable pharmacokinetic properties, making them suitable candidates for drug development .

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